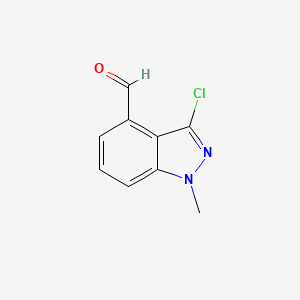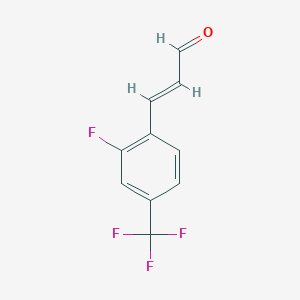
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde typically involves the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with appropriate reagents under controlled conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with the benzaldehyde derivative to form the acrylaldehyde compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylic acid.
Reduction: 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with unique properties, such as polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These groups can also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenylacetonitrile
Uniqueness
3-(2-Fluoro-4-(trifluoromethyl)phenyl)acrylaldehyde is unique due to the combination of the fluoro and trifluoromethyl groups with the acrylaldehyde moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H6F4O |
|---|---|
Poids moléculaire |
218.15 g/mol |
Nom IUPAC |
(E)-3-[2-fluoro-4-(trifluoromethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C10H6F4O/c11-9-6-8(10(12,13)14)4-3-7(9)2-1-5-15/h1-6H/b2-1+ |
Clé InChI |
ZGJPLKWECPNDFI-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1C(F)(F)F)F)/C=C/C=O |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)F)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




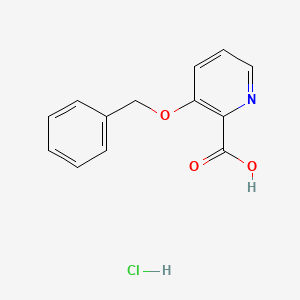

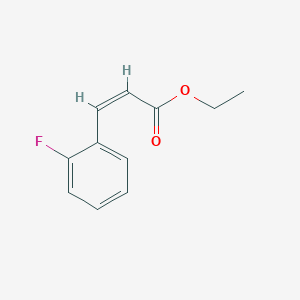
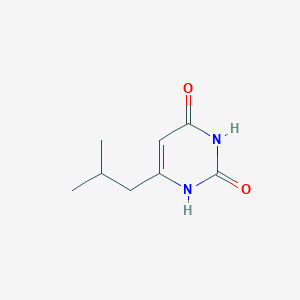
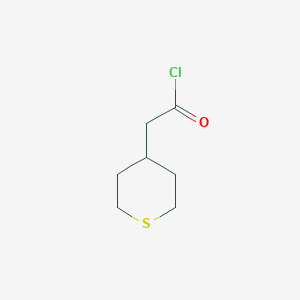
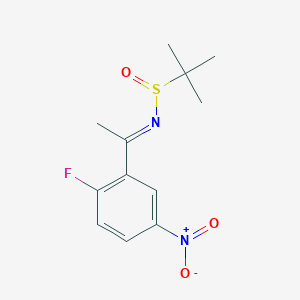
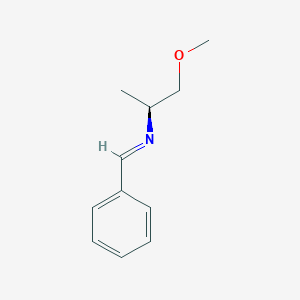


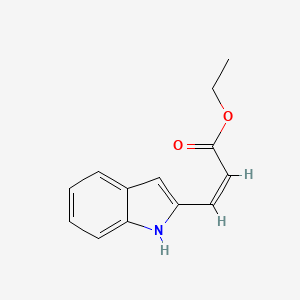
![3-Methylbenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B15222350.png)
